(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by the presence of bromine, methoxy, propyn-1-yloxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of bromine or fluorine.
Scientific Research Applications
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various binding interactions and chemical reactions. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-Bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-2-(5-chloro-1-benzofuran-2-yl)-4(3H)-quinazolinone
- Other compounds with similar structural motifs, such as those containing bromine, methoxy, and fluorophenyl groups.
Uniqueness
The uniqueness of (E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO2/c1-3-7-24-19-17(20)9-13(10-18(19)23-2)8-15(12-22)14-5-4-6-16(21)11-14/h1,4-6,8-11H,7H2,2H3/b15-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBJRDLAFERSR-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)Br)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Br)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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